

Application Notes and Protocols: Ethyl 5-methyl-4-oxohexanoate in the Fragrance Industry

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Compound of Interest

Compound Name: **Ethyl 5-methyl-4-oxohexanoate**

Cat. No.: **B1338096**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **Ethyl 5-methyl-4-oxohexanoate** as a novel ingredient in the fragrance industry. Due to the limited publicly available data on its direct application, this document focuses on its synthesis, physicochemical properties, and detailed protocols for its sensory evaluation.

Introduction to Ethyl 5-methyl-4-oxohexanoate

Ethyl 5-methyl-4-oxohexanoate is a keto-ester with a molecular structure that suggests potential for interesting olfactory properties. The presence of both a ketone and an ester functional group is common in many commercially successful fragrance ingredients, often contributing to fruity, sweet, and floral notes. Its systematic evaluation could lead to the discovery of a new valuable component for fragrance formulations.

Physicochemical Properties

A summary of the known physicochemical properties of **Ethyl 5-methyl-4-oxohexanoate** is presented below.^{[1][2]} These properties are essential for its handling, formulation, and potential registration as a new fragrance ingredient.

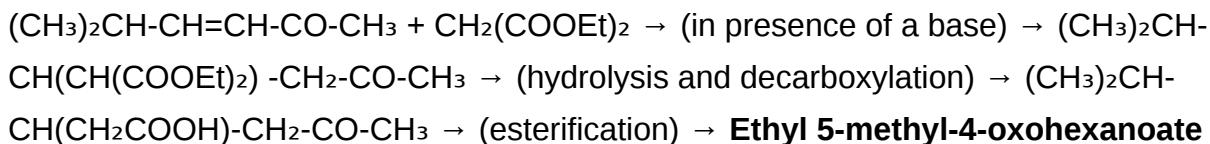
Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₃	PubChem[1][2]
Molecular Weight	172.22 g/mol	PubChem[2]
Appearance	No information available	-
Odor	No information available	-
Boiling Point	No information available	-
Flash Point	No information available	-
Density	No information available	-
Solubility	No information available	-

Experimental Protocols

Proposed Synthesis of Ethyl 5-methyl-4-oxohexanoate

A plausible synthetic route to obtain **Ethyl 5-methyl-4-oxohexanoate** is via a Michael addition reaction, a common method for forming carbon-carbon bonds. This proposed protocol is based on general principles of organic synthesis for similar keto-esters.

Reaction Scheme:



Materials:

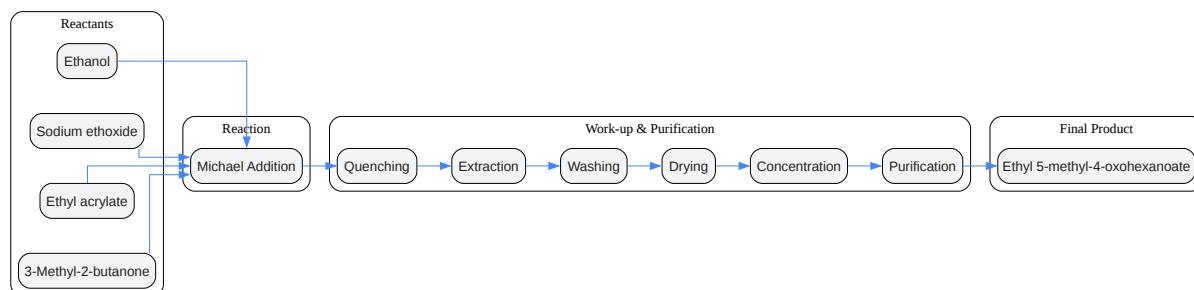
- 3-Methyl-2-butanone (Isopropyl methyl ketone)
- Ethyl acrylate
- Sodium ethoxide (NaOEt) or another suitable base
- Ethanol (absolute)

- Diethyl ether
- Hydrochloric acid (HCl), dilute
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.
- **Addition of Reactants:** Cool the solution in an ice bath. Add 3-Methyl-2-butanone to the stirred solution. Subsequently, add ethyl acrylate dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **Ethyl 5-methyl-4-oxohexanoate** by vacuum distillation or column chromatography on silica gel.



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Caption: Proposed synthesis workflow for **Ethyl 5-methyl-4-oxohexanoate**.

Protocol for Sensory Evaluation

To determine the odor profile of the newly synthesized **Ethyl 5-methyl-4-oxohexanoate**, a trained sensory panel is required.

Panelist Selection:

- Select 10-15 panelists based on their olfactory acuity, ability to describe scents, and consistency.
- Screen panelists for anosmia and other olfactory dysfunctions.

Sample Preparation:

- Prepare solutions of **Ethyl 5-methyl-4-oxohexanoate** in an odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations (e.g., 1%, 5%, 10%).
- Dip standard fragrance smelling strips into the solutions for evaluation.

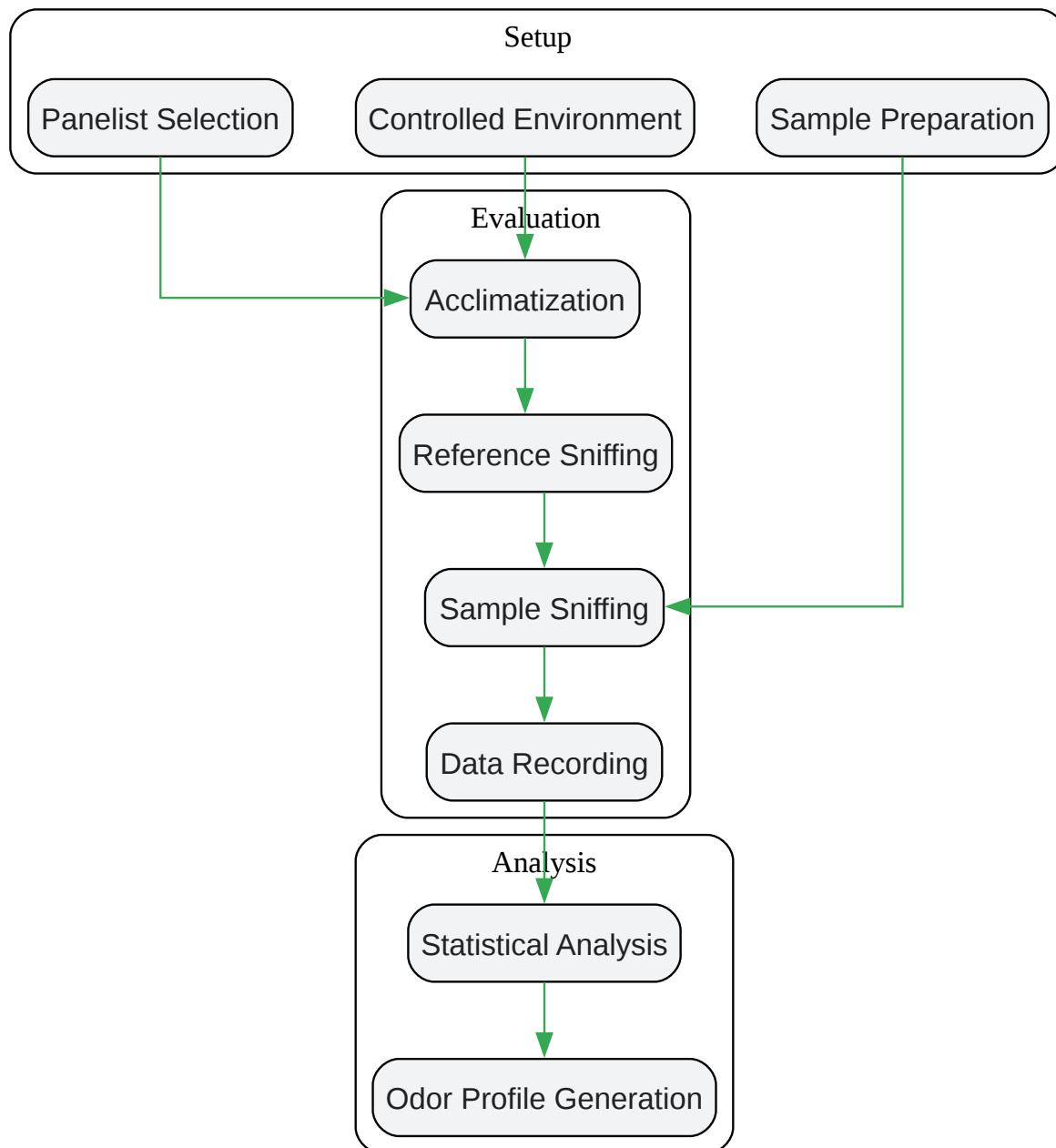
Evaluation Environment:

- Conduct the evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.[\[3\]](#)
- Use individual sensory booths to prevent distractions and interaction between panelists.[\[3\]](#)

Procedure:

- Acclimatization: Allow panelists to acclimate to the environment for 5-10 minutes.
- Reference Samples: Provide panelists with reference standards for common odor descriptors (e.g., fruity, floral, woody) to calibrate their responses.
- Sample Presentation: Present the coded samples on smelling strips to the panelists in a randomized order.
- Evaluation: Instruct panelists to sniff the strips and record their impressions on a standardized questionnaire. The questionnaire should include sections for:
 - Odor intensity (on a scale from 1 to 10).
 - Odor descriptors (panelists can select from a list and/or provide their own).
 - Hedonic tone (liking/disliking on a scale).

- Odor evolution over time (top, middle, and base notes).
- Data Analysis: Analyze the collected data statistically to determine the main odor characteristics, intensity, and pleasantness of the compound.

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Caption: Workflow for sensory evaluation of a novel fragrance compound.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify which specific compounds in a sample are responsible for its aroma.[\[4\]](#)[\[5\]](#)[\[6\]](#)

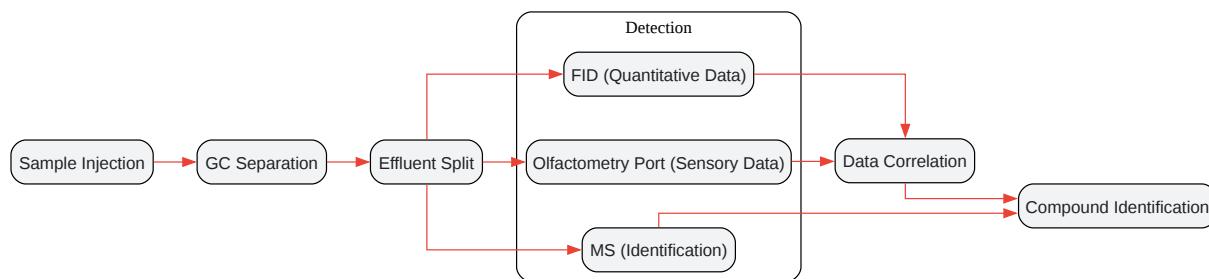
Instrumentation:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
- Appropriate GC column for separating volatile compounds (e.g., a polar column like DB-WAX or a non-polar one like DB-5).
- Humidified air supply for the olfactometry port to prevent nasal dehydration.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **Ethyl 5-methyl-4-oxohexanoate** in a suitable solvent (e.g., dichloromethane or ethanol).
- GC-O Analysis:
 - Inject the sample into the GC.
 - The effluent from the GC column is split between the FID and the olfactometry port.
 - A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, intensity, and description of each perceived odor.
- Data Correlation: The data from the olfactogram (the assessor's perceptions) is correlated with the chromatogram from the FID. This allows for the identification of the retention time of the odor-active compound.
- Identification: For definitive identification, the GC should be coupled with a mass spectrometer (GC-MS/O) to obtain the mass spectrum of the compound eluting at the time of

the perceived odor.[\[4\]](#)



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Caption: Logical workflow of Gas Chromatography-Olfactometry (GC-O) analysis.

Data Presentation

Table for Sensory Evaluation Data Collection:

Panelist ID	Sample Code	Intensity (1-10)	Odor Descriptors	Hedonic Tone (-5 to +5)	Comments
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Conclusion

While **Ethyl 5-methyl-4-oxohexanoate** is not yet an established fragrance ingredient, its chemical structure holds promise for novel olfactory properties. The protocols outlined in this document provide a systematic approach for its synthesis, purification, and comprehensive sensory evaluation. By following these methodologies, researchers and fragrance chemists can effectively assess its potential and determine its suitability for inclusion in new and existing fragrance formulations.

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